(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid
Overview
Description
(3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid: is an organic compound with the chemical formula C15H21BF3O4 . This compound is characterized by the presence of a boronic acid group, a trifluorophenyl ring, and an ethoxy-oxopentyl side chain. It is typically found as a white or off-white crystalline powder and is soluble in various organic solvents such as ether, dimethylformamide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid typically involves a condensation reaction between the corresponding phenylboronic acid and ethyl 5-bromovalerate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Condensation Reaction: The phenylboronic acid is reacted with ethyl 5-bromovalerate in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Substitution: The trifluorophenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed:
Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.
Boronic Esters/Acids: Formed via oxidation reactions.
Substituted Trifluorophenyl Derivatives: Formed via substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology:
Bioorthogonal Chemistry: Utilized in bioorthogonal click chemistry for labeling and tracking biomolecules without interfering with biological processes.
Medicine:
Drug Development: Investigated for its potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the trifluorophenyl ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The trifluorophenyl ring enhances the compound’s stability and reactivity in various chemical environments.
Comparison with Similar Compounds
- (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
- (3-(4-Carboethoxybutyl)phenylboronic acid)
- 3-Boronobenzenepentanoic acid 1-ethyl ester
Uniqueness: (3-((5-Ethoxy-5-oxopentyl)oxy)-2,4,6-trifluorophenyl)boronic acid is unique due to the presence of the trifluorophenyl ring, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds without the trifluorophenyl group . This makes it particularly valuable in applications requiring robust and reactive intermediates.
Properties
IUPAC Name |
[3-(5-ethoxy-5-oxopentoxy)-2,4,6-trifluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O5/c1-2-21-10(18)5-3-4-6-22-13-9(16)7-8(15)11(12(13)17)14(19)20/h7,19-20H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPKPMGAODMUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)OCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674607 | |
Record name | {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-31-0 | |
Record name | Pentanoic acid, 5-(3-borono-2,4,6-trifluorophenoxy)-, 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(5-Ethoxy-5-oxopentyl)oxy]-2,4,6-trifluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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